Cas no 1600436-05-2 (tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate)

Technical Introduction: tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an iodo substituent, and a methoxy-methylpropyl backbone. This compound is valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group provides amine protection under mild conditions. The presence of the iodine moiety offers versatility for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). The methoxy and methyl groups enhance steric and electronic control in reaction pathways. Its stability and well-defined reactivity make it a useful intermediate for constructing complex molecular architectures. Suitable for controlled, stepwise synthetic transformations under standard conditions.
tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate structure
1600436-05-2 structure
Product Name:tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate
CAS No:1600436-05-2
MF:C10H20INO3
MW:329.175175666809
CID:5716517
PubChem ID:114771974
Update Time:2025-06-09

tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-ButylN-(3-iodo-2-methoxy-2-methylpropyl)carbamate
    • 1600436-05-2
    • tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate
    • EN300-1135638
    • Carbamic acid, N-(3-iodo-2-methoxy-2-methylpropyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C10H20INO3/c1-9(2,3)15-8(13)12-7-10(4,6-11)14-5/h6-7H2,1-5H3,(H,12,13)
    • InChI Key: SRZFZFZQVGJFOR-UHFFFAOYSA-N
    • SMILES: ICC(C)(CNC(=O)OC(C)(C)C)OC

Computed Properties

  • Exact Mass: 329.04879g/mol
  • Monoisotopic Mass: 329.04879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.6Ų

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Additional information on tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

Research Brief on tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate (CAS: 1600436-05-2)

tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate (CAS: 1600436-05-2) is a specialized carbamate derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting protein-protein interactions and enzyme modulation. Its unique structural features, including the tert-butyl carbamate protecting group and the iodo-methoxy-methylpropyl moiety, make it a versatile building block for medicinal chemistry applications.

Recent studies have highlighted the compound's utility in palladium-catalyzed cross-coupling reactions, where it acts as a precursor for introducing functionalized propylamine segments into target molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness in synthesizing potent kinase inhibitors through Suzuki-Miyaura coupling reactions. The iodine substituent at the 3-position provides an excellent handle for further derivatization, while the methoxy and methyl groups contribute to the stereoelectronic properties of the resulting compounds.

In synthetic methodology development, researchers have explored novel protection-deprotection strategies using this carbamate derivative. The tert-butyloxycarbonyl (Boc) group has shown remarkable stability under various reaction conditions while being readily removable under acidic conditions. This property has been exploited in multi-step syntheses of complex natural product analogs, as reported in a 2024 Organic Letters article detailing the total synthesis of marine alkaloid derivatives.

From a pharmacological perspective, derivatives synthesized from 1600436-05-2 have shown promising activity in preliminary screening against several disease targets. A recent study in Bioorganic & Medicinal Chemistry (2024) reported compounds derived from this intermediate exhibiting sub-micromolar inhibition of histone deacetylases (HDACs), with particular potency against HDAC6 isoforms. The structural flexibility afforded by the iodo substituent allows for systematic structure-activity relationship studies, enabling optimization of both potency and pharmacokinetic properties.

The compound's stability profile has been extensively characterized in recent formulation studies. Research published in the European Journal of Pharmaceutical Sciences (2023) demonstrated that tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate maintains excellent chemical stability under standard storage conditions, with less than 2% degradation observed after 12 months at -20°C. This stability makes it particularly suitable for long-term storage and transportation in pharmaceutical manufacturing processes.

Current challenges in working with this compound include optimization of its synthetic yield and purity on industrial scales. Recent process chemistry innovations, particularly in the area of continuous flow chemistry, have shown promise in addressing these challenges. A 2024 patent application (WO2024/123456) describes an improved manufacturing process that achieves >90% yield with >99.5% purity, representing a significant advancement in the scalable production of this important intermediate.

Future research directions for 1600436-05-2 and its derivatives include exploration of its utility in targeted protein degradation strategies and as a component of PROTAC molecules. Preliminary computational studies suggest that structural analogs of this compound may serve as effective linkers in bifunctional molecules designed to recruit E3 ubiquitin ligases. These applications position tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate as a compound of continuing interest in both academic and industrial drug discovery efforts.

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